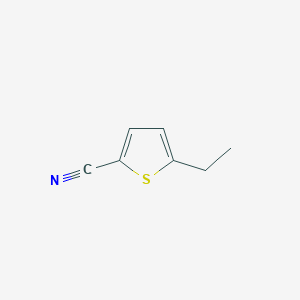

2-Thiophenecarbonitrile, 5-ethyl-

Description

Contextualization within Functionalized Thiophenecarbonitriles

2-Thiophenecarbonitrile (B31525), 5-ethyl- belongs to the broader group of functionalized thiophenecarbonitriles. These are thiophene (B33073) rings that bear a nitrile substituent, and often other functional groups as well. The nitrile group is a versatile functional handle in organic synthesis, capable of being converted into other moieties such as amines, carboxylic acids, or amides, thus providing a gateway to a wide array of more complex molecules.

The position of the substituents on the thiophene ring is crucial for the molecule's properties and reactivity. In 2-Thiophenecarbonitrile, 5-ethyl-, the nitrile and ethyl groups are at opposite ends of the thiophene ring. The ethyl group, being an electron-donating group, can influence the reactivity of the thiophene ring in electrophilic substitution reactions. The interplay between the electron-donating ethyl group and the electron-withdrawing nitrile group across the thiophene ring results in a unique electronic distribution that can be exploited in various chemical applications.

Significance of Substituted Thiophenes in Contemporary Chemical Research

Substituted thiophenes are of immense importance in modern chemical research, primarily due to their presence in a vast number of biologically active compounds and functional materials. The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent and selective drugs. nih.gov Thiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govsemanticscholar.org

The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, a compound resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group of atoms. This substitution can lead to compounds with similar biological activities but improved pharmacokinetic profiles. In materials science, substituted thiophenes are fundamental building blocks for conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), owing to the electronic properties imparted by the sulfur atom and the potential for extensive π-conjugation.

Overview of Academic Research Trajectories for Related Compounds

While specific academic research focusing exclusively on 2-Thiophenecarbonitrile, 5-ethyl- is not extensively documented, the research trajectories for closely related compounds provide insight into its potential applications and areas of investigation.

Research on other 2,5-substituted thiophenes is widespread. For instance, the synthesis of methyl 5-ethyl-2-thiophenecarboxylate has been reported, demonstrating a method to introduce a functional group at the 2-position of a 5-ethylthiophene. semanticscholar.org This suggests that similar synthetic strategies could be employed to produce 2-Thiophenecarbonitrile, 5-ethyl-.

Furthermore, studies on other functionalized thiophenecarbonitriles, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), highlight the interest in these compounds for their polymorphic properties, which are crucial in the development of pharmaceuticals and specialty chemicals. acs.org Research on compounds like 5-chloro-2-thiophenecarbonitrile points to their use as intermediates in the synthesis of more complex heterocyclic systems. scbt.com

The general trend in the research of substituted thiophenes is the development of novel synthetic methodologies to access diverse substitution patterns and the exploration of their utility in medicinal chemistry and materials science. It is therefore plausible that the research trajectory for 2-Thiophenecarbonitrile, 5-ethyl- would involve its synthesis and subsequent use as a building block for creating novel compounds with potential biological activity or interesting material properties.

Data Tables

Table 1: Properties of 2-Thiophenecarbonitrile (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₅H₃NS | nih.gov |

| Molecular Weight | 109.15 g/mol | sigmaaldrich.com |

| Boiling Point | 192 °C | sigmaaldrich.com |

| Density | 1.172 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.563 | sigmaaldrich.com |

Table 2: Properties of a Related Compound: 5-Ethyl-2-thiophenecarboxaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | nih.gov |

| Molecular Weight | 140.20 g/mol | nih.gov |

| Boiling Point | 65 °C at 2 mmHg | sigmaaldrich.com |

| Density | 1.12 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.57 | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H7NS |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

5-ethylthiophene-2-carbonitrile |

InChI |

InChI=1S/C7H7NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3 |

InChI Key |

VEVWYMARKUVNQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C#N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Thiophenecarbonitrile, 5 Ethyl and Its Analogues

Regioselective Functionalization of Thiophene (B33073) Ring Systems

The construction of the 5-ethyl-2-thiophenecarbonitrile scaffold hinges on the ability to selectively introduce functional groups at specific positions on the thiophene ring. Modern synthetic chemistry offers several powerful tools to achieve this, including catalytic C-H activation and the use of pre-functionalized starting materials.

Carbonylation Approaches via Palladium Catalysis for Nitrile Integration

The direct introduction of a nitrile group onto a thiophene ring via a palladium-catalyzed C-H activation represents a highly efficient, atom-economical approach. This strategy avoids the pre-functionalization of the thiophene starting material, such as halogenation, thereby shortening the synthetic sequence.

Detailed research has demonstrated the successful palladium-catalyzed direct carbonylation of thiophenes to yield the corresponding carboxylic acids. rsc.org In these reactions, a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), activates a C-H bond on the thiophene ring—typically at the more reactive C2 or C5 position—and facilitates the insertion of carbon monoxide (CO). rsc.orgmdpi.com Studies show that using a CO/CO₂ binary gas system can suppress the thermal decomposition of the palladium catalyst, enabling high-efficiency conversion with low catalyst loading. rsc.org The resulting carboxylic acid can then be converted to the desired nitrile group through established methods, such as conversion to a primary amide followed by dehydration.

While direct C-H arylation and alkenation of thiophenes are well-documented, showcasing the viability of regioselective C-H activation, the direct carbonylation to a nitrile is a more complex transformation. mdpi.comresearchgate.net The mechanism for the related carboxylation involves the formation of a σ-palladium complex through deprotonation, followed by the insertion of CO₂ which is the rate-determining step. mdpi.com This fundamental understanding of C-H bond activation on the thiophene ring provides a clear pathway for integrating the carbon framework that can subsequently be converted to a nitrile.

Cyanation Reactions of Halogenated Thiophene Precursors

A more traditional and widely practiced strategy for introducing a nitrile group onto a thiophene ring involves the cyanation of a halogenated thiophene precursor, such as 2-bromothiophene (B119243) or 2-chlorothiophene. This method relies on the substitution of the halogen atom with a cyanide group, a transformation that can be achieved using various catalytic systems. sciforum.net

Historically, the Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures, was the standard method. rsc.org However, this reaction often requires harsh conditions and can lead to difficulties in product purification. rsc.org

Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. Palladium-catalyzed cyanations are now common, utilizing sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) as the cyanide source. sciforum.netacs.org These reactions can be performed at low temperatures and are compatible with a wide range of functional groups. capes.gov.br For instance, palladium-catalyzed cyanation of heteroaryl halides, including thiophenes, has been achieved in aqueous media at temperatures from room temperature to 40 °C. capes.gov.br Copper-catalyzed systems have also been improved, now requiring only catalytic amounts of a copper salt and often proceeding under milder conditions than the classical Rosenmund-von Braun reaction. researchgate.netnih.govacs.org

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN (stoichiometric) | High temperature (up to 200°C), polar solvent | Well-established | Harsh conditions, difficult purification, large waste |

| Palladium-Catalyzed | Pd catalyst (e.g., Pd(OAc)₂), Zn(CN)₂ or K₄[Fe(CN)₆] | Mild temperature (RT - 110°C), various solvents | High yield, broad functional group tolerance, low catalyst loading | Cost of palladium, potential ligand sensitivity |

| Copper-Catalyzed (Modern) | CuI (catalytic), NaCN | Moderate temperature (e.g., 110°C), apolar solvents | Inexpensive catalyst, improved conditions over classic method | May require ligands for efficiency |

Multicomponent Reaction Methodologies for Substituted Thiophenecarbonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly convergent and efficient route to complex molecules. For the synthesis of substituted thiophenecarbonitriles, the Gewald reaction is the most prominent and powerful MCR. mdpi.com

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene (B1212753) nitrile like malononitrile), and elemental sulfur in the presence of a base. mdpi.comcapes.gov.br This reaction directly yields a polysubstituted 2-aminothiophene. rsc.org The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. mdpi.com The use of microwave irradiation has been shown to improve reaction times and yields. mdpi.com

This methodology is particularly relevant as it can directly install a carbonitrile group at the 3-position of the thiophene ring, often alongside an amino group at the 2-position. By selecting the appropriate starting ketone, one can introduce desired substituents at the 4- and 5-positions. For example, using butan-2-one would lead to a 4-methyl-5-ethyl substituted thiophene ring.

| Carbonyl Compound | Active Methylene Compound | Product (2-Aminothiophene) | Reference |

|---|---|---|---|

| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | rsc.org |

| Butan-2-one | Ethyl cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Acetone | Malononitrile | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile |

Targeted Introduction of the Ethyl Moiety at Position 5

The second key challenge in synthesizing 2-Thiophenecarbonitrile (B31525), 5-ethyl- is the specific placement of the ethyl group at the C5 position of the thiophene ring. This can be accomplished either by functionalizing a pre-formed thiophene ring or by using a building block that already contains the ethyl group.

Alkylation Pathways on Thiophene Scaffolds

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C2 and C5 positions are the most reactive sites for electrophilic attack. This inherent reactivity can be exploited to introduce an ethyl group onto a pre-existing 2-thiophenecarbonitrile scaffold.

A classic method for this transformation is the Friedel-Crafts alkylation. This reaction involves treating the thiophene substrate with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The nitrile group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the directing effects would still favor substitution at the C5 position. A related approach is Friedel-Crafts acylation, for instance using acetyl chloride, to introduce an acetyl group which can then be reduced to the ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. Acylation is often preferred over direct alkylation as it avoids issues with polysubstitution and carbocation rearrangements.

Utilization of Pre-functionalized Building Blocks, e.g., 2-Amino-5-ethylthiophene-3-carbonitrile

An alternative and often more controlled approach is to use a starting material that already possesses the required ethyl group at the correct position. The Gewald reaction, as discussed previously, is perfectly suited for this strategy. By starting with butan-2-one, malononitrile, and sulfur, one can synthesize 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile. While this provides the C5-ethyl group, it also introduces a C4-methyl group. To obtain only the C5-ethyl substituent, one would need to start with a linear aldehyde like butanal, which would react with an active methylene compound to form the 2-amino-5-ethylthiophene core. mdpi.comcapes.gov.br

A key intermediate such as 2-Amino-5-ethylthiophene-3-carbonitrile can serve as a versatile building block. mdpi.com From this intermediate, the synthesis of the target molecule, 2-Thiophenecarbonitrile, 5-ethyl-, would require the removal of the 2-amino group and the 3-carbonitrile group, or a rearrangement/migration. A more direct route would involve a building block like 2-bromo-5-ethylthiophene (B1632185). This pre-functionalized halide could then undergo a cyanation reaction, as described in section 2.1.2, to directly yield the final product. The synthesis of 2-bromo-5-ethylthiophene itself can be achieved by the electrophilic bromination of 2-ethylthiophene.

Chemical Transformations and Derivatization of the Nitrile Functionality

The carbonitrile (cyano) group is a cornerstone of organic synthesis, prized for its ability to be converted into a wide array of other functional groups. In the context of 2-Thiophenecarbonitrile, 5-ethyl-, this reactivity allows for extensive molecular diversification.

The electron-withdrawing nature of the nitrile group and the aromaticity of the thiophene ring influence its reactivity. The nitrile carbon is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair, allowing for activation by acids. Key transformations of the nitrile group in compounds like 2-Thiophenecarbonitrile, 5-ethyl- include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Amides and Carboxylic Acids: The partial hydrolysis of a nitrile yields an amide, while complete hydrolysis leads to a carboxylic acid. This transformation can be catalyzed by either acid or base. lumenlearning.comlibretexts.org Under acidic conditions, protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by water. lumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate, and controlling the conditions is crucial to isolate the amide without it hydrolyzing further to the carboxylic acid. chemistrysteps.com Milder conditions, such as using tert-butanol (B103910) as a solvent or specific acid mixtures, have been developed to favor the formation of the amide. chemistrysteps.com

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (containing a -CH₂NH₂ group). A powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as diethyl ether is commonly used for this transformation, followed by an acidic workup. chemguide.co.ukresearchgate.net Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or Raney nickel can achieve the same reduction, although this may require elevated temperature and pressure. chemguide.co.ukresearchgate.net These methods would convert 2-Thiophenecarbonitrile, 5-ethyl- into (5-ethylthiophen-2-yl)methanamine, a valuable intermediate for pharmaceuticals and other specialty chemicals.

Cycloaddition Reactions to Form Heterocycles: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with an azide, such as sodium azide, to form a tetrazole ring. wikipedia.org This reaction is often facilitated by a Lewis or Brønsted acid and creates a 5-(5-ethylthiophen-2-yl)-1H-tetrazole. youtube.com Tetrazoles are considered bioisosteres of carboxylic acids and are frequently used in medicinal chemistry to improve a molecule's metabolic stability and absorption. youtube.com

Interactive Table: Key Transformations of the Nitrile Group

| Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, mild acid (e.g., HCl at 40°C) or base | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, strong acid or base, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ in ether 2. H₃O⁺ | Primary Amine (-CH₂NH₂) |

| Reduction | H₂, Pd/C or Raney Ni catalyst | Primary Amine (-CH₂NH₂) |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl, DMF, heat | Tetrazole Ring |

The conversion of nitriles into imidates serves as a gateway to a variety of other heterocyclic systems, expanding the synthetic utility of 2-Thiophenecarbonitrile, 5-ethyl-.

The Pinner Reaction: The classic method for synthesizing imidates (also known as imino esters) from nitriles is the Pinner reaction. wikipedia.org This reaction involves treating the nitrile with an anhydrous alcohol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. wikipedia.orgnrochemistry.comyoutube.com The product is an imino ester salt, often called a Pinner salt, which is itself a reactive intermediate. wikipedia.orgorganic-chemistry.org For instance, reacting 2-Thiophenecarbonitrile, 5-ethyl- with ethanol (B145695) and HCl would yield ethyl 5-ethylthiophene-2-carbimidate hydrochloride.

Reactivity of Pinner Salts: These imidate salts are versatile precursors. They can be hydrolyzed with water to form esters, or they can react with ammonia (B1221849) or amines to produce amidines. nrochemistry.com This provides a multi-step pathway from a nitrile to these other important functional groups.

Synthesis of Other Heterocycles: Imidates are valuable intermediates for constructing more complex heterocycles. For example, a radical cascade strategy has been developed to convert imidates into oxazoles through a tandem C-H amination and subsequent aromatization. nih.gov Furthermore, related N-cyanoimidates, which can be formed from aldehydes, have been shown to undergo cyclization to yield 1,2,4-triazole (B32235) derivatives. organic-chemistry.org These pathways highlight how the initial transformation of the nitrile group into an imidate opens up diverse routes for heterocyclic synthesis.

Interactive Table: Synthesis and Reactions of Imidates from Nitriles

| Reaction Name | Reactants | Intermediate/Product | Subsequent Products |

|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol, Anhydrous Acid (HCl) | Imidate Salt (Pinner Salt) | Ester (via hydrolysis), Amidine (via aminolysis) |

| Radical Cascade | Imidate | Oxazoline | Oxazole (via oxidation) |

| Cyanoimidation/Cyclization | Aldehyde, Cyanamide | N-Cyanoimidate | 1,2,4-Triazole |

Principles of Green Chemistry in Thiophenecarbonitrile Synthesis

The application of green chemistry principles to the synthesis of thiophenecarbonitriles and their derivatives is essential for developing environmentally sustainable and economically viable processes. nih.govorganic-chemistry.org Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like atom economy, the use of safer solvents, and energy efficiency. nih.gov

Key green chemistry strategies applicable to thiophenecarbonitrile synthesis include:

Use of Greener Solvents: A major focus of green chemistry is replacing volatile organic solvents (VOCs) with more environmentally benign alternatives. Water is a highly desirable green solvent. nih.gov Research has demonstrated that palladium-catalyzed direct C-H arylation of thiophene derivatives can be performed effectively in water, even using low-purity industrial wastewater, which significantly improves the process's green metrics. wikipedia.org Another approach involves using a water extract of pomelo peel ash (WEPPA) as a reaction medium for the hydrolysis of nitriles to amides, avoiding the need for external metals or organic solvents. nih.gov

Catalysis and Atom Economy: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste. Direct C-H activation/arylation strategies are particularly attractive because they avoid the pre-functionalization of one of the coupling partners, thus improving atom and step economy. wikipedia.org This method allows for the direct formation of C-C bonds between two aromatic rings, a crucial step in assembling many thiophene-based materials. wikipedia.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a core principle of green chemistry. This can involve using microwave irradiation to accelerate reactions or developing catalysts that operate at lower temperatures. organic-chemistry.org For example, kinetic studies on the Pd-catalyzed arylation of thiophenes in water showed that the reaction time could be reduced from 20 hours to just 4 hours, significantly lowering energy input. wikipedia.org

Renewable Feedstocks: The long-term goal of green chemistry is to use renewable raw materials instead of those derived from fossil fuels. nih.gov While the direct synthesis of thiophenes from biomass is complex, the use of bio-derived solvents and reagents represents a step in this direction. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Thiophenecarbonitrile, 5 Ethyl

Investigation of Electrophilic Aromatic Substitution Patterns

The thiophene (B33073) ring in 2-Thiophenecarbonitrile (B31525), 5-ethyl- is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such substitutions is governed by the directing effects of the substituents on the ring: the 5-ethyl group and the 2-carbonitrile group.

The ethyl group at the C5 position is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. In the context of the thiophene ring, it directs incoming electrophiles primarily to the adjacent C4 position. Conversely, the carbonitrile (cyano) group at the C2 position is a meta-directing deactivator due to its strong electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 position.

Given that both the activating ethyl group and the deactivating cyano group direct electrophiles to the C4 position, electrophilic substitution on 2-Thiophenecarbonitrile, 5-ethyl- is expected to occur predominantly at this position. The C3 position is sterically hindered and electronically deactivated by the adjacent cyano group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The conditions for these reactions would need to be carefully controlled to overcome the deactivating effect of the nitrile group while avoiding unwanted side reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 2-Thiophenecarbonitrile, 5-ethyl-

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-ethyl-4-nitro-2-thiophenecarbonitrile |

| Bromination | Br₂, FeBr₃ | 4-bromo-5-ethyl-2-thiophenecarbonitrile |

| Sulfonation | Fuming H₂SO₄ | 5-ethyl-2-cyano-4-thiophenesulfonic acid |

Characterization of Nucleophilic Additions to the Carbonitrile Moiety

The carbonitrile group in 2-Thiophenecarbonitrile, 5-ethyl- is a key site for nucleophilic attack. The electrophilic carbon atom of the nitrile is susceptible to addition by a variety of nucleophiles, leading to a range of functional group transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, 5-ethylthiophene-2-carboxylic acid. sigmaaldrich.com Basic hydrolysis initially forms the carboxylate salt.

Reaction with Grignard Reagents: Treatment with Grignard reagents (RMgX) followed by aqueous workup constitutes a powerful method for the synthesis of ketones. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the nitrile carbon, forming an imine salt intermediate which is subsequently hydrolyzed to a ketone.

Reduction to Amines: The carbonitrile can be reduced to a primary amine, (5-ethylthiophen-2-yl)methanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 5-ethyl-2-thiophenecarboxaldehyde, can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.govsigmaaldrich.comsigmaaldrich.com

Mechanisms of Reductive and Oxidative Chemical Transformations

Beyond the transformations of the nitrile group, the thiophene ring itself can undergo reductive and oxidative processes, although these often require more forcing conditions compared to the reactions of the nitrile.

Reductive Transformations: Catalytic hydrogenation of the thiophene ring is possible but generally requires harsh conditions (high pressure and temperature) and active catalysts (e.g., Raney nickel, palladium on carbon). This can lead to the saturation of the ring to form a tetrahydrothiophene (B86538) derivative. A significant reaction in thiophene chemistry is desulfurization using Raney nickel, which would cleave the carbon-sulfur bonds and result in a linear alkane derivative.

Oxidative Transformations: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidized thiophenes are highly reactive and can participate in various cycloaddition and rearrangement reactions. The ethyl group can also be oxidized at the benzylic-like position under strong oxidizing conditions to yield a carboxylic acid.

Cycloaddition Reactions and Facilitated Heterocyclic Ring Formation

Thiophene and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, although they are less reactive than their furan (B31954) counterparts due to their higher aromaticity. The presence of electron-withdrawing groups like the nitrile can influence the reactivity in these transformations.

Diels-Alder Reactions: While thiophene itself is a poor diene in Diels-Alder reactions, its oxidized derivatives, such as the sulfone, readily undergo [4+2] cycloaddition with dienophiles. mdpi.com The resulting adduct often extrudes sulfur dioxide upon heating to yield a substituted benzene (B151609) derivative. 2-Thiophenecarbonitrile, 5-ethyl- could potentially be converted to its sulfone and then reacted with a dienophile.

[3+2] Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings like tetrazoles and oxadiazoles, respectively. mdpi.comresearchgate.net These reactions provide a direct route to more complex heterocyclic structures.

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloaddition reactions of thiophenes with alkenes are also known, leading to the formation of cyclobutane-fused thiophene derivatives. researchgate.net

Thermal Decomposition Studies and Pyrolysis Products of Thiophenecarbonitrile Analogues

Research on the thermal decomposition of azido-substituted thiophenes and benzothiophenes indicates that fragmentation pathways often involve the substituents. researchgate.net For instance, the thermolysis of azido-vinylthiophenes can lead to the formation of fused pyrrole (B145914) systems through intramolecular cyclization and nitrogen extrusion. researchgate.net

For 2-Thiophenecarbonitrile, 5-ethyl-, pyrolysis at high temperatures would likely involve fragmentation of the ethyl side chain and potentially the nitrile group. The robust thiophene ring may remain intact under less extreme conditions or undergo ring-opening and rearrangement at very high temperatures. The study of fentanyl analogues, which can contain thiophene moieties, also highlights that thermal degradation pathways can be complex and lead to a variety of smaller fragments. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Thiophenecarbonitrile, 5 Ethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Thiophenecarbonitrile (B31525), 5-ethyl-. While specific spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of the parent molecule, 2-Thiophenecarbonitrile, and related substituted thiophenes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the thiophene (B33073) ring protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with their coupling constant (J-value) typically around 7 Hz. The chemical shift of the methylene protons will be further downfield than the methyl protons due to the deshielding effect of the aromatic thiophene ring. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear in the characteristic downfield region for cyano groups. The carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the sulfur atom and the electron-withdrawing nitrile group, as well as the electron-donating ethyl group. The two carbons of the ethyl group will also be clearly distinguishable.

Predicted ¹H and ¹³C NMR Data for 2-Thiophenecarbonitrile, 5-ethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~7.2-7.4 (d) | ~137-139 |

| Thiophene H-4 | ~6.9-7.1 (d) | ~126-128 |

| Ethyl -CH₂- | ~2.8-3.0 (q) | ~23-25 |

| Ethyl -CH₃ | ~1.2-1.4 (t) | ~15-17 |

| Thiophene C-2 | - | ~110-112 |

| Thiophene C-5 | - | ~155-157 |

| Nitrile -CN | - | ~115-117 |

Note: These are predicted values based on known substituent effects on thiophene rings. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in 2-Thiophenecarbonitrile, 5-ethyl-.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a sharp and strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the ethyl group will appear in the 2980-2850 cm⁻¹ range. The C=C stretching vibrations of the thiophene ring are typically observed in the 1550-1400 cm⁻¹ region. iosrjournals.org The C-S stretching vibration within the thiophene ring usually appears as a weaker band in the 850-600 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also expected to be a strong band in the Raman spectrum. The symmetric breathing vibration of the thiophene ring often gives a strong Raman signal.

Characteristic Vibrational Frequencies for 2-Thiophenecarbonitrile, 5-ethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2220-2240 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2980-2850 | FT-IR, Raman |

| Thiophene Ring C=C | Stretching | 1550-1400 | FT-IR, Raman |

| Thiophene Ring C-S | Stretching | 850-600 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule. For thiophene derivatives, the electronic spectra are characterized by π-π* transitions.

UV-Vis Absorption: 2-Thiophenecarbonitrile, 5-ethyl- is expected to exhibit absorption bands in the UV region. Thiophene itself has a primary absorption band around 231 nm. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group at positions 2 and 5, respectively, is expected to cause a red-shift (bathochromic shift) of the absorption maximum compared to the parent thiophene. The absorption spectrum of a related compound, 2-thiophenecarboxaldehyde, shows a maximum around 260-280 nm.

Fluorescence Spectroscopy: Many thiophene derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, 2-Thiophenecarbonitrile, 5-ethyl- is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to determine its potential as a fluorescent material. The specific emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment.

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal Structure Elucidation and Intermolecular Packing Analysis

A single-crystal X-ray diffraction study of 2-Thiophenecarbonitrile, 5-ethyl- would reveal the precise three-dimensional arrangement of the atoms. Key parameters that would be determined include:

Bond Lengths and Angles: Confirmation of the planarity of the thiophene ring and the geometry of the ethyl and nitrile substituents.

Intermolecular Interactions: Analysis of the crystal packing would likely reveal the presence of C-H···N hydrogen bonds involving the nitrile nitrogen and protons from the ethyl group or the thiophene ring of neighboring molecules. π-π stacking interactions between the thiophene rings of adjacent molecules are also anticipated, which play a crucial role in the solid-state architecture.

Manifestation of Conformational Polymorphism and Related Optical Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in substituted thiophenes. A notable example is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), which exhibits conformational and color polymorphism. nih.gov The different crystal forms arise from different molecular conformations and/or different packing arrangements.

For 2-Thiophenecarbonitrile, 5-ethyl-, the ethyl group has rotational freedom, which could lead to different conformers being present in the solid state, potentially resulting in polymorphism. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and optical properties such as color and fluorescence. The investigation of polymorphism in 2-Thiophenecarbonitrile, 5-ethyl- would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. Any observed polymorphism could lead to different optical phenomena, such as changes in the solid-state fluorescence emission, which would be of interest for applications in optical materials.

Computational Chemistry and Theoretical Investigations of 2 Thiophenecarbonitrile, 5 Ethyl

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-Thiophenecarbonitrile (B31525), 5-ethyl-, these calculations would provide invaluable insights into its electronic nature and reactivity.

The first step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Thiophenecarbonitrile, 5-ethyl- can be precisely calculated. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. The electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitrile group and the electron-donating ethyl group on the thiophene (B33073) ring.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's stability and reactivity. A smaller gap generally implies a more reactive molecule.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as detailed in the table below. These descriptors help in quantifying the molecule's reactivity and potential interaction with other chemical species.

| Chemical Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. |

This table presents the theoretical framework for calculating chemical reactivity descriptors from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of 2-Thiophenecarbonitrile, 5-ethyl-, the regions of negative potential (typically colored in shades of red) would indicate electron-rich areas, such as the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) would highlight electron-deficient areas, which are prone to nucleophilic attack.

Population analyses, such as Natural Population Analysis (NPA) and Mulliken Population Analysis, are used to determine the partial atomic charges on each atom in the molecule. This information is crucial for understanding the charge distribution and the nature of the chemical bonds. For 2-Thiophenecarbonitrile, 5-ethyl-, these analyses would quantify the electron-withdrawing effect of the nitrile group and the electron-donating effect of the ethyl group on the thiophene ring. While Mulliken population analysis is a simpler method, NPA is generally considered to be more robust and less dependent on the basis set used in the calculation.

Thiophene derivatives are known for their potential applications in nonlinear optics. Computational methods can be used to predict the NLO properties of 2-Thiophenecarbonitrile, 5-ethyl-, such as the first hyperpolarizability (β). A high β value is indicative of a strong NLO response, which is desirable for applications in optoelectronic devices. The presence of both an electron-donating group (ethyl) and an electron-withdrawing group (nitrile) on the conjugated thiophene ring suggests that this molecule could exhibit interesting NLO properties.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. For 2-Thiophenecarbonitrile, 5-ethyl-, MD simulations would be particularly useful for exploring its conformational landscape, especially the rotation of the ethyl group. By simulating the molecule's movements at different temperatures, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with its environment.

Crystal Structure Prediction (CSP) and Polymorphism Modeling

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable crystal packing arrangements, or polymorphs, of a molecule. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceuticals and materials, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability. rsc.org

For 2-Thiophenecarbonitrile, 5-ethyl-, CSP would involve generating a multitude of potential crystal structures based on the molecule's conformational flexibility and then ranking them by their lattice energies. The presence of the flexible ethyl group and the polar nitrile group suggests that the molecule could adopt various packing motifs stabilized by a combination of van der Waals forces and weaker C-H···N or C-H···S hydrogen bonds.

While specific CSP studies on 2-Thiophenecarbonitrile, 5-ethyl- are not extensively documented in publicly available literature, research on related thiophene derivatives highlights the common occurrence of polymorphism. rsc.orgresearchgate.net For instance, studies on other thiophene compounds have shown that different polymorphs can be selectively obtained by controlling crystallization conditions. rsc.orgresearchgate.net In the case of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a related molecule containing the 5-ethylthiophene moiety, the crystal structure reveals the formation of infinite chains through intermolecular N-H···O hydrogen bonds. mdpi.com This suggests that for 2-Thiophenecarbonitrile, 5-ethyl-, the nitrile group could similarly participate in directing the crystal packing.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of 2-Thiophenecarbonitrile, 5-ethyl-

| Interacting Atoms | Type of Interaction | Expected Role in Crystal Packing |

|---|---|---|

| C-H (ethyl) ··· N (nitrile) | Weak Hydrogen Bond | Directional control, formation of chains or dimers |

| C-H (ring) ··· S (thiophene) | Weak Hydrogen Bond | Contribution to lattice stability |

| π (thiophene) ··· π (thiophene) | π-π Stacking | Stabilization of layered structures |

The prediction and characterization of these polymorphs are essential for ensuring the consistent performance and quality of materials derived from 2-Thiophenecarbonitrile, 5-ethyl-.

Theoretical Spectroscopy Simulations (Time-Dependent DFT for UV-Vis, IR/Raman Modeling)

Theoretical spectroscopy provides a powerful tool for interpreting experimental spectra and understanding the vibrational and electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for these purposes. mdpi.com

UV-Vis Spectroscopy Simulation:

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of 2-Thiophenecarbonitrile, 5-ethyl-. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals. The predicted maximum absorption wavelengths (λmax) are influenced by the electronic nature of the thiophene ring and its substituents. The electron-donating ethyl group and the electron-withdrawing nitrile group are expected to create a push-pull system, which can lead to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted thiophene. nih.gov

IR and Raman Spectroscopy Simulation:

DFT calculations can also be used to simulate the infrared (IR) and Raman spectra of 2-Thiophenecarbonitrile, 5-ethyl-. researchgate.netirdg.org These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational bands can be achieved. researchgate.netiosrjournals.org This is particularly useful for identifying characteristic functional group vibrations.

Table 2: Predicted Vibrational Frequencies for 2-Thiophenecarbonitrile, 5-ethyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C≡N stretch | 2220 - 2240 | Strong | Medium |

| C-H stretch (aromatic) | 3050 - 3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Thiophene ring stretch | 1400 - 1500 | Strong | Strong |

These predicted frequencies are based on typical ranges for the respective functional groups and are subject to shifts based on the specific electronic environment of 2-Thiophenecarbonitrile, 5-ethyl-. iosrjournals.org

Analysis of Electron-Hole Conversions and Charge Transfer Characteristics

The analysis of electron-hole distributions provides insight into the nature of electronic excitations within a molecule. Upon absorption of light, an electron is promoted from an occupied molecular orbital (the "hole") to an unoccupied molecular orbital (the "electron"). The spatial distribution of the electron and hole densities reveals the charge transfer characteristics of the excited state.

For 2-Thiophenecarbonitrile, 5-ethyl-, the presence of an electron-donating group (ethyl) and an electron-withdrawing group (nitrile) on the thiophene ring suggests that electronic excitations will have a significant charge-transfer character. researchgate.net It is anticipated that the highest occupied molecular orbital (HOMO) will be localized primarily on the electron-rich thiophene ring and the ethyl group. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be concentrated on the electron-deficient nitrile group and the thiophene ring.

Table 3: Expected Charge Transfer Characteristics of 2-Thiophenecarbonitrile, 5-ethyl-

| Molecular Orbital | Expected Localization | Role in Charge Transfer |

|---|---|---|

| HOMO | Thiophene ring, Ethyl group | Electron donor region (Hole) |

This intramolecular charge transfer (ICT) from the ethyl-thiophene moiety to the nitrile group upon photoexcitation is a key feature that can influence the molecule's photophysical properties, such as its fluorescence and nonlinear optical response. Understanding these characteristics is vital for the design of new materials for optoelectronic applications.

Exploration of 2 Thiophenecarbonitrile, 5 Ethyl in Advanced Materials Science

Use as a Building Block for Conjugated Polymers and Oligomers

The versatility of the thiophene (B33073) ring allows for a wide range of chemical modifications, making it a valuable component in the synthesis of conjugated polymers and oligomers. nih.gov The introduction of substituents at the 2 and 5 positions of the thiophene ring is a common strategy to fine-tune the optoelectronic and physical properties of the resulting materials. nih.gov In this context, 2-Thiophenecarbonitrile (B31525), 5-ethyl- offers a unique set of functionalities. The ethyl group at the 5-position enhances the solubility of the monomer and the resulting polymer in common organic solvents, which is a crucial aspect for solution-based processing and fabrication of thin-film devices. The nitrile group at the 2-position, being strongly electron-withdrawing, can significantly influence the electronic properties of the conjugated system.

Design and Synthesis of Thiophene-Based Donor-Acceptor Systems

A prominent strategy in the design of high-performance organic electronic materials is the creation of donor-acceptor (D-A) systems within the polymer backbone. In such systems, electron-rich (donor) and electron-poor (acceptor) units are alternated, leading to a reduced bandgap and enabling efficient intramolecular charge transfer (ICT). mdpi.com The 2-Thiophenecarbonitrile, 5-ethyl- monomer can act as an excellent acceptor unit due to the electron-withdrawing nature of the nitrile group.

The synthesis of such D-A copolymers typically involves cross-coupling reactions, such as Suzuki or Stille coupling, between a di-halogenated monomer and a di-boronic acid (or ester) or di-stannane derivative of another monomer. For instance, 2-Thiophenecarbonitrile, 5-ethyl- could be di-halogenated at the 3 and 4 positions and subsequently copolymerized with an electron-rich thiophene or other aromatic comonomer. The resulting polymer would possess a tunable electronic structure, where the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered by the choice of the donor comonomer.

While specific research on polymers derived from 2-Thiophenecarbonitrile, 5-ethyl- is limited, the properties of analogous D-A copolymers provide insight into the expected characteristics.

| Polymer System (Conceptual) | Donor Unit | Acceptor Unit | Expected Properties |

| P(Th-co-5ETCN) | Thiophene | 5-ethyl-2-thiophenecarbonitrile | Reduced bandgap, good solubility, potential for ambipolar charge transport. |

| P(F-co-5ETCN) | Fluorene | 5-ethyl-2-thiophenecarbonitrile | Blue-shifted absorption compared to all-thiophene polymers, high photoluminescence quantum yield. |

| P(BDT-co-5ETCN) | Benzo[1,2-b:4,5-b']dithiophene | 5-ethyl-2-thiophenecarbonitrile | Broad absorption in the visible spectrum, suitable for photovoltaic applications. |

Electrochemical Polymerization and Characterization of Polythiophenes

Electrochemical polymerization is a powerful technique for the synthesis of conjugated polymer films directly onto an electrode surface. researchgate.net This method offers precise control over the film thickness and morphology. Thiophene and its derivatives are readily polymerizable through this method. The polymerization typically proceeds via the oxidation of the monomer to form a radical cation, which then couples with another monomer or oligomer.

For 2-Thiophenecarbonitrile, 5-ethyl-, the polymerization would likely occur through coupling at the 5-position (where the ethyl group is) and an adjacent position on another monomer unit, assuming the nitrile group does not interfere with the polymerization process. The presence of the electron-withdrawing nitrile group might increase the oxidation potential required for polymerization compared to unsubstituted thiophene.

The characterization of the resulting poly(2-Thiophenecarbonitrile, 5-ethyl-) film would involve techniques such as cyclic voltammetry (CV) to determine the redox potentials and estimate the HOMO and LUMO energy levels. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemistry, would be employed to study the changes in the electronic absorption spectrum upon doping and dedoping, providing information about the bandgap and the nature of the charge carriers (polarons and bipolarons).

Potential Applications in Organic Electronics

The tailored electronic properties of polymers derived from 2-Thiophenecarbonitrile, 5-ethyl- make them promising candidates for a variety of organic electronic devices. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability to function as an acceptor material suggests that polymers incorporating 2-Thiophenecarbonitrile, 5-ethyl- could be utilized as n-type or ambipolar semiconductors in OFETs. The ethyl group would aid in achieving the necessary thin-film morphology for efficient charge transport.

Organic Photovoltaics (OPVs): In OPV devices, D-A copolymers are used as the active layer to absorb sunlight and generate charge carriers. A copolymer featuring 2-Thiophenecarbonitrile, 5-ethyl- as the acceptor unit could be blended with a suitable donor polymer to create a bulk heterojunction (BHJ) solar cell. The energy levels of the copolymer would need to be carefully matched with those of the donor material to ensure efficient exciton (B1674681) dissociation and charge collection.

Organic Light-Emitting Diodes (OLEDs): While strong acceptor units can sometimes quench fluorescence, careful molecular design can lead to emissive D-A copolymers. By tuning the energy of the ICT state, emission in the visible or even near-infrared region could be achieved. Polymers based on 2-Thiophenecarbonitrile, 5-ethyl- could potentially be used as emissive or charge-transporting layers in OLEDs.

Development as Synthetic Receptors and Ligands for Molecular Recognition

The nitrile group of 2-Thiophenecarbonitrile, 5-ethyl- can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, making it a valuable functional group for the design of synthetic receptors. nih.gov These receptors can be designed to selectively bind to specific ions or molecules. For example, a macrocycle or a pre-organized oligomer containing multiple 2-Thiophenecarbonitrile, 5-ethyl- units could create a binding pocket with a high affinity for electron-deficient guests. The thiophene backbone provides a rigid scaffold to hold the nitrile groups in a specific orientation, enhancing the selectivity of the receptor. The binding event could be signaled by a change in the fluorescence or the electrochemical properties of the system, allowing for the development of chemosensors.

Role in Catalysis and Ligand Design for Metal Complexes

The nitrile group and the sulfur atom of the thiophene ring in 2-Thiophenecarbonitrile, 5-ethyl- can both act as coordination sites for metal ions. nih.govrsc.org This makes the molecule a versatile ligand for the construction of metal complexes with interesting catalytic or material properties.

For instance, the nitrile nitrogen can coordinate to a variety of transition metals, and the resulting complexes could be explored for their catalytic activity in reactions such as hydrocyanation or polymerization. Furthermore, the thiophene sulfur can also coordinate to soft metals, leading to the formation of organometallic complexes. bohrium.com By incorporating 2-Thiophenecarbonitrile, 5-ethyl- into larger ligand frameworks, it is possible to create multi-metallic complexes with cooperative catalytic effects or unique magnetic and electronic properties.

Molecular Recognition and Interaction Studies of 2 Thiophenecarbonitrile, 5 Ethyl Derivatives in Vitro Models

Molecular Docking Simulations for Putative Molecular Target Identification

Molecular docking is a computational technique pivotal in identifying potential biological targets for novel compounds by predicting how a ligand (small molecule) binds to the active site of a macromolecule, typically a protein or enzyme. For thiophene (B33073) derivatives, this method has been instrumental in exploring their potential as therapeutic agents by identifying key interactions with various enzymes.

Studies have successfully docked thiophene derivatives into the active sites of several enzymes, suggesting their potential as inhibitors. For instance, various novel thiophene derivatives have been evaluated as potential inhibitors of lactate (B86563) dehydrogenase (LDH), an important target in cancer metabolism. mdpi.com Similarly, other series of thiophene compounds have been designed and docked as inhibitors for acetylcholinesterase (implicated in Alzheimer's disease), VEGFR-2 (a target in angiogenesis), and thymidylate synthase (a target for cancer chemotherapy). rsc.orgnih.govnih.gov These simulations provide a foundational understanding of the binding modes and affinities, guiding further experimental validation.

Docking studies provide crucial data on the binding energy and the specific interactions that stabilize the ligand-macromolecule complex. The binding affinity is often quantified by a scoring function, such as MolDock scores or binding energy in kcal/mol, where a more negative value indicates a stronger interaction.

For example, in a study of thiophene derivatives targeting human lactate dehydrogenase, the calculated MolDock scores ranged from -127 to -171, indicating strong binding potential. mdpi.com In another study, thiophene-based hybrid compounds were docked against COX-2 and 5-LOX enzymes, revealing potent binding energies of -98.37 and -91.07 kcal/mol, respectively, suggesting a dual inhibitory mechanism. nih.gov These energetic calculations are critical for ranking potential drug candidates before synthesis and in vitro testing. The binding mechanism is further elucidated by identifying the specific amino acid residues that form interactions with the ligand.

| Derivative Class | Target Enzyme | Binding Score/Energy | Key Interacting Residues |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | MolDock Scores: -127 to -171 | Not specified in abstract |

| Thiophene carboxamides | VEGFR-2 | Not specified | Not specified |

| Thieno[3,2-d]pyrimidine-based compounds | Wnt/β-catenin signaling pathway | Not specified | Not specified |

| Thiophene-based hybrids | COX-2 / 5-LOX | -98.37 / -91.07 kcal/mol | Not specified |

| 3-Amino-thiophene-2-carbohydrazide derivatives | Aldose Reductase (AR) | Not specified | Cys-298, His-110, Trp-111, Phe-122 |

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the macromolecule. mdpi.com Molecular Dynamics (MD) simulations are employed to study the stability of these ligand-protein complexes over time and to analyze these structural dynamics. mdpi.commdpi.com

By generating trajectories of molecular motion, MD simulations can assess the stability of the complex through parameters like the root mean square deviation (RMSD). mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site and that the complex has reached a stable conformation. These simulations have confirmed the stability of complexes between thiophene derivatives and target enzymes like tubulin and aldose reductase, validating the interactions predicted by initial docking studies. mdpi.comresearchgate.net This analysis is crucial as it moves beyond a static binding picture, providing insights into the flexibility and dynamic nature of the molecular recognition process. mdpi.com

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. For thiophene derivatives, SAR studies have been crucial in optimizing their binding affinity and specificity for various biological targets.

The type and position of substituents on the thiophene ring and its associated scaffolds dramatically influence biological activity. Research has shown that even minor chemical modifications can switch a compound's function from an agonist to an antagonist or significantly alter its binding affinity and selectivity for different receptors.

A study on a series of complex derivatives containing a benzofuran (B130515) moiety investigated the effect of substituents on the mu opioid receptor (MOR). researchgate.net The findings demonstrated that the stereochemistry (6α vs. 6β configuration) and the bulkiness of the substituent group played a critical role. In the 6β series, small substituents like chloro, bromo, or methyl resulted in compounds with agonistic effects at the MOR. researchgate.net However, larger, bulkier substituents like phenyl and pyridine (B92270) groups led to a switch in pharmacological activity, producing an antagonistic effect. researchgate.net This highlights a clear SAR where substituent size directly modulates the functional outcome. Furthermore, certain substituents were found to enhance binding affinity and selectivity for the MOR over other opioid receptors (KOR and DOR). researchgate.net

| Base Scaffold | Substituent (at 3'-benzofuran) | Configuration | MOR Binding Affinity (Ki, nM) | Functional Activity at MOR |

| Naltrexone-Benzofuran | -H (NBF) | 6β | 0.15 ± 0.01 | Partial Agonist (27% Emax) |

| Naltrexone-Benzofuran | -Br | 6β | 0.14 ± 0.02 | Agonist (31% Emax) |

| Naltrexone-Benzofuran | -Cl | 6β | 0.13 ± 0.02 | Agonist (49% Emax) |

| Naltrexone-Benzofuran | -Me | 6β | 0.15 ± 0.01 | Agonist (33% Emax) |

| Naltrexone-Benzofuran | -Ph | 6β | 0.18 ± 0.02 | Antagonist (10% Emax) |

| Naltrexone-Benzofuran | 4-Pyridine | 6β | 0.21 ± 0.00 | Antagonist (11% Emax) |

Data synthesized from a study on MOR ligands. researchgate.net Emax values are relative to the full agonist DAMGO.

The binding of thiophene derivatives to their target macromolecules is governed by a combination of non-covalent intermolecular forces. Molecular docking and MD simulations are essential for identifying these crucial interactions.

Hydrogen Bonding: Hydrogen bonds are frequently observed and are critical for anchoring the ligand in the correct orientation within the binding site. For example, in studies of acetylcholinesterase inhibitors, the carbonyl of an amide group on a thiophene derivative was shown to form a key hydrogen bond with the amino acid residue Phe288, enhancing inhibitory activity. rsc.org

Hydrophobic and Van der Waals Interactions: The aromatic thiophene ring itself, along with other nonpolar substituents, often engages in hydrophobic and van der Waals interactions with nonpolar pockets of the enzyme's active site. nih.gov In the case of thieno[2,3-b]thiophene (B1266192) derivatives targeting fungal dihydrofolate reductase, hydrophobic interactions with residues like Ile9, Phe36, and Tyr118 were identified as crucial for binding. nih.gov

π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues such as tryptophan (Trp), phenylalanine (Phe), and tyrosine (Tyr). Docking of certain derivatives into the aldose reductase enzyme identified π-π stacking interactions with Trp-111 and Phe-122 as significant contributors to binding affinity. researchgate.net

Elucidation of Enzymatic Inhibition/Modulation Mechanisms (In Vitro Systems)

In vitro enzymatic assays are essential for confirming the biological activity predicted by computational models and for determining the mechanism of action. Numerous studies have demonstrated that synthetic thiophene derivatives can act as potent inhibitors or modulators of various enzymes, implicating them in a wide range of therapeutic areas.

Acetylcholinesterase (AChE) Inhibition: Several series of thiophene derivatives have been synthesized and evaluated as AChE inhibitors. rsc.orgsigmaaldrich.com Some compounds, such as 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed significantly higher inhibitory activity (60% inhibition) compared to the reference drug donepezil (B133215) (40% inhibition) in in vitro assays. rsc.org

Lactate Dehydrogenase (LDH) Inhibition: As LDH is a key enzyme in the metabolic pathway of cancer cells, its inhibition is a promising anticancer strategy. Novel thiophene derivatives, specifically 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones, have been identified as potent LDH inhibitors compared to reference drugs. mdpi.com

Kinase Inhibition: Receptor tyrosine kinases are critical targets in cancer therapy. Thiophene derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov One study found that a thieno[2,3-b]thiophene derivative was 4.27 times more potent at inhibiting the EGFRT790M mutant (a common resistance mutation) than the standard drug gefitinib. nih.gov

Lipoxygenase (LOX) Inhibition: Thiophene derivatives have also shown potential as anti-inflammatory agents through the inhibition of enzymes like 5-lipoxygenase (5-LOX). nih.gov One compound was identified with an IC₅₀ value of 29.2 µM for the 5-LOX enzyme, with its activity attributed to the presence of methyl and methoxy (B1213986) substituents. nih.gov

These in vitro studies confirm that the thiophene scaffold is a versatile platform for developing potent and selective enzyme inhibitors for a variety of diseases.

Probing of Orthosteric and Allosteric Binding Site Interactions

Currently, there are no published in vitro studies that specifically detail the orthosteric or allosteric binding site interactions of 2-Thiophenecarbonitrile (B31525), 5-ethyl- or its direct derivatives with protein targets. Research in this specific area is required to elucidate the potential mechanisms of action and identify the specific amino acid residues or binding pockets that may be involved in molecular recognition.

Studies on Interactions with Nucleic Acids and Other Biomolecules (e.g., DNA, RNA)

Detailed experimental data from in vitro studies on the direct interaction of 2-Thiophenecarbonitrile, 5-ethyl- with nucleic acids such as DNA and RNA, or with other significant biomolecules, are not available in the current scientific literature. The potential for this compound to act as an intercalator, groove binder, or to have other modes of interaction with these macromolecules has not been investigated.

Structure Property Relationships of 2 Thiophenecarbonitrile, 5 Ethyl and Its Analogues

Correlation Between Electronic Structure and Observed Optical Properties

The optical properties of thiophene (B33073) derivatives, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The introduction of substituents onto the thiophene ring can significantly modulate the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO largely determines the wavelength of light the molecule absorbs.

In 2-Thiophenecarbonitrile (B31525), 5-ethyl-, the thiophene ring acts as a π-conjugated system. The ethyl group (-CH₂CH₃) at the 5-position is an electron-donating group (EDG) through an inductive effect, which tends to raise the energy of the HOMO. Conversely, the nitrile group (-CN) at the 2-position is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects, which lowers the energy of the LUMO. This "push-pull" arrangement, with an EDG and an EWG at opposite ends of the conjugated system, can lead to a smaller HOMO-LUMO gap compared to unsubstituted thiophene. This reduction in the energy gap typically results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.

A comparison with related 5-substituted 2-thiophenecarbonitriles illustrates the influence of the substituent at the 5-position:

| Substituent at Position 5 | Electronic Effect | Expected Impact on Absorption Maximum (λ_max) |

| -H (2-Thiophenecarbonitrile) | Reference | Baseline |

| -CH₃ (5-Methyl-2-thiophenecarbonitrile) | Weakly Electron-Donating | Slight Red Shift vs. -H |

| -CH₂CH₃ (5-Ethyl-2-thiophenecarbonitrile) | Electron-Donating | Red Shift vs. -H |

| -Br (5-Bromo-2-thiophenecarbonitrile) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Complex effects, potentially a blue or small red shift |

| -NO₂ (5-Nitro-2-thiophenecarbonitrile) | Strongly Electron-Withdrawing | Significant Blue Shift vs. -H |

This table is illustrative and based on general principles of substituent effects.

The photoluminescence properties, such as fluorescence, are also governed by the electronic structure. Molecules with significant ICT character often exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. This is due to the stabilization of the more polar excited state in polar solvents. It is plausible that 2-Thiophenecarbonitrile, 5-ethyl- would exhibit such behavior.

Relationship Between Molecular Conformation and Solid-State Characteristics

The way molecules pack in the solid state, which is dictated by their conformation and intermolecular interactions, determines crucial properties like melting point, solubility, and polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials industries.

For 2-Thiophenecarbonitrile, 5-ethyl-, the relatively simple and rigid thiophene ring is complemented by the flexible ethyl group. The conformation of this ethyl group can influence how the molecules arrange themselves in a crystal lattice. The dominant intermolecular interactions are likely to be dipole-dipole interactions arising from the polar nitrile group, as well as van der Waals forces. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor in the presence of suitable donors.

The solid-state characteristics of a series of analogous thiophene compounds are influenced by the nature of the substituents, as shown in the table below.

| Compound | Key Functional Groups | Potential for Polymorphism |

| 2-Thiophenecarbonitrile | -CN | Moderate |

| 2-Thiophenecarboxamide | -CONH₂ | High (due to H-bonding) |

| 5-Ethyl-2-thiophenecarboxylic acid | -COOH, -C₂H₅ | High (due to H-bonding dimers) |

| 2-Thiophenecarbonitrile, 5-ethyl- | -CN, -C₂H₅ | Moderate |

This table provides a qualitative assessment based on the functional groups present.

Influence of Ring Substitution on Chemical Reactivity Profiles

The ethyl and nitrile substituents on the thiophene ring exert a profound influence on its chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom. The directing effect of the substituents on the ring is crucial in determining the position of substitution.

The ethyl group at the 5-position is an activating, ortho-, para-directing group. In the context of the thiophene ring, it directs incoming electrophiles to the adjacent 4-position.

The nitrile group at the 2-position is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the 4-position.

In 2-Thiophenecarbonitrile, 5-ethyl-, both the ethyl and nitrile groups direct incoming electrophiles to the 4-position. This reinforcement of directing effects suggests that electrophilic substitution, if it occurs, will predominantly take place at this position. However, the deactivating nature of the nitrile group means that harsher reaction conditions may be required compared to unsubstituted thiophene.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common for electron-rich rings like thiophene. However, the presence of a strong electron-withdrawing group like the nitrile group can make the ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the nitrile group or at the 5-position, which is para to the nitrile group. A nucleophile could potentially displace a leaving group at the 5-position, although the ethyl group is not a good leaving group. More likely, the nitrile group itself could undergo nucleophilic addition.

The reactivity of 2-Thiophenecarbonitrile, 5-ethyl- in these reactions can be compared to its analogues:

| Compound | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Thiophene | High | Low |

| 2-Thiophenecarbonitrile | Moderate (deactivated) | Moderate (activated) |

| 2-Ethylthiophene | Very High (activated) | Low |

| 2-Thiophenecarbonitrile, 5-ethyl- | Moderate (conflicting effects) | Moderate (activated by CN) |

This table presents a simplified comparison of reactivity.

Investigation of Solute-Solvent Interactions and Their Impact on Crystallization Behavior

The interaction between a solute and a solvent is a critical factor that governs solubility and the crystallization process, including the nucleation rate, crystal growth, and potentially the resulting polymorphic form.

For 2-Thiophenecarbonitrile, 5-ethyl-, the polarity of the molecule will influence its solubility in different solvents. The polar nitrile group will contribute to its solubility in polar solvents, while the nonpolar ethyl group and thiophene ring will enhance its solubility in nonpolar solvents. Therefore, it is expected to have moderate solubility in a range of solvents.

Studies on the solubility of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (Y Form), have been conducted in various pure and binary solvent systems. acs.org The solubility was measured in solvents like methanol, ethanol (B145695), ethyl acetate (B1210297), acetone, and DMSO, providing valuable data for understanding how different solvent environments interact with a substituted thiophenecarbonitrile. acs.org

The choice of solvent can have a significant impact on crystallization. For example:

Solubility and Supersaturation: The solubility of the compound in a given solvent at different temperatures determines the level of supersaturation that can be achieved, which is a driving force for nucleation.

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the solvent and the nitrile group, can affect the conformation of the solute in solution and influence which crystal packing arrangement is favored.

Solvent Polarity: The polarity of the solvent can influence the relative stability of different polymorphs. A polar solvent might favor the crystallization of a more polar polymorph.

The table below summarizes the expected solubility behavior of 2-Thiophenecarbonitrile, 5-ethyl- in various solvents based on general principles of "like dissolves like."

| Solvent | Solvent Type | Expected Solubility of 2-Thiophenecarbonitrile, 5-ethyl- |

| Water | Polar, Protic | Low |

| Ethanol | Polar, Protic | Moderate to High |

| Acetone | Polar, Aprotic | High |

| Toluene | Nonpolar | High |

| Hexane | Nonpolar | Moderate |

This table provides a qualitative prediction of solubility.

Emerging Research Directions and Future Prospects for 2 Thiophenecarbonitrile, 5 Ethyl

Design of Novel Functionalized Thiophenecarbonitrile Scaffolds with Tunable Properties

The core of modern materials science lies in the ability to rationally design molecules with specific, predictable, and tunable properties. researchgate.net The 2-Thiophenecarbonitrile (B31525), 5-ethyl- scaffold is an excellent candidate for such molecular engineering. The thiophene (B33073) ring itself is an electron-rich aromatic system, and its properties can be finely adjusted through the strategic addition of functional groups. cmu.edu